REACTION_CXSMILES
|
[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[S:4][S:3][CH2:2]1.[BH4-].[Na+]>O.C(O)C.[O-2].[Fe+2]>[CH2:7]([CH2:6][C@@H:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:7]([CH2:6][CH:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,3.4,5.6|
|
Name
|
solid
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CSS[C@@H]1CCCCC(=O)O
|
Name
|
ice
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
water ethanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Fe+2]
|
Type
|
CUSTOM
|
Details
|
by vigorous stirring for another 20 min in ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dispersion was ultra-sonicated for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
under vigorous stirring conditions
|
Type
|
ADDITION
|
Details
|
After complete addition of the solution
|
Type
|
WAIT
|
Details
|
the stirring was continued for another 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The black materials were then separated by sedimentation
|
Type
|
WASH
|
Details
|
washed with DI water to neutrality
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)C[C@H](CCS)S
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)CC(CCS)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[S:4][S:3][CH2:2]1.[BH4-].[Na+]>O.C(O)C.[O-2].[Fe+2]>[CH2:7]([CH2:6][C@@H:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:7]([CH2:6][CH:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,3.4,5.6|
|
Name
|
solid
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CSS[C@@H]1CCCCC(=O)O
|
Name
|
ice
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
water ethanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Fe+2]
|
Type
|
CUSTOM
|
Details
|
by vigorous stirring for another 20 min in ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dispersion was ultra-sonicated for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
under vigorous stirring conditions
|
Type
|
ADDITION
|
Details
|
After complete addition of the solution
|
Type
|
WAIT
|
Details
|
the stirring was continued for another 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The black materials were then separated by sedimentation
|
Type
|
WASH
|
Details
|
washed with DI water to neutrality
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)C[C@H](CCS)S
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)CC(CCS)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |